IQ-3

Catalog No.
S1944062
CAS No.
M.F
C20H11N3O3
M. Wt
341.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IQ-3

Product Name

IQ-3

IUPAC Name

(indeno[1,2-b]quinoxalin-11-ylideneamino) furan-2-carboxylate

Molecular Formula

C20H11N3O3

Molecular Weight

341.3 g/mol

InChI

InChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H

InChI Key

WBSWWONMTZEOGS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5

IQ-3 (11H-indeno[1,2-b]quinoxalin-11-one-O-(2-furoyl)oxime; CAS: 312538-03-7) is a highly specific, ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) family, characterized by its pronounced selectivity for JNK3. Unlike broad-spectrum kinase inhibitors, this indenoquinoxaline derivative is engineered to selectively suppress lipopolysaccharide (LPS)-induced NF-κB/AP-1 transcriptional activity and downstream pro-inflammatory cytokine production, including TNF-α and IL-6 [1]. For procurement in neuroinflammation research, ischemic injury modeling, and targeted immunology screening, IQ-3 provides a structurally distinct, reversible mechanism that isolates JNK3-dependent pathways from ubiquitous JNK1/2 signaling networks, ensuring high-fidelity assay reproducibility and minimizing off-target cytotoxicity .

Substituting IQ-3 with classic pan-JNK inhibitors like SP600125 or irreversible covalent binders like JNK-IN-8 fundamentally compromises assay specificity and cellular viability. SP600125 exhibits equipotent or stronger inhibition of JNK1/2 compared to JNK3, making it impossible to isolate JNK3-mediated neuroprotective or anti-inflammatory effects from systemic JNK1/2 housekeeping functions [1]. Furthermore, unlike generic tryptanthrin-derived inhibitors, IQ-3 completely lacks off-target affinity for TRK-A, ensuring that neurotrophic signaling remains intact during neurodegenerative disease modeling [2]. Relying on the unfunctionalized parent compound IQ-1 also results in weaker JNK3 binding affinity, reducing the dynamic range in high-stringency biochemical assays and requiring higher solvent concentrations that can induce artifactual cytotoxicity .

JNK Isoform Selectivity for Targeted CNS Modeling

IQ-3 demonstrates a distinct preference for JNK3, which is primarily expressed in the CNS, over the ubiquitously expressed JNK1 and JNK2 isoforms. While the benchmark inhibitor SP600125 is pan-reactive and slightly prefers JNK1/2, IQ-3 achieves a ~3.6 to 4.4-fold selectivity window for JNK3[1].

Evidence DimensionKinase Binding Affinity (Kd / IC50)
Target Compound DataIQ-3 Kd = 66 nM (JNK3), 240 nM (JNK1), 290 nM (JNK2)
Comparator Or BaselineSP600125 IC50 = 90 nM (JNK3), 40 nM (JNK1), 40 nM (JNK2)
Quantified DifferenceIQ-3 favors JNK3 by >3.6-fold; SP600125 favors JNK1/2 by 2.25-fold.
ConditionsCell-free kinase binding assay / competitive profiling

Enables researchers to selectively probe JNK3-driven neurodegenerative pathways without knocking out essential JNK1/2 housekeeping activity in peripheral tissues.

Enhanced Target Affinity for Reduced Solvent Toxicity in Cell Cultures

The addition of the O-(2-furoyl)oxime group to the indenoquinoxaline core in IQ-3 significantly improves its binding affinity to the JNK3 ATP-binding pocket compared to the parent compound IQ-1. This structural modification facilitates critical hydrogen bonding interactions with Asn152, Gln155, and Met149, allowing for lower effective concentrations .

Evidence DimensionJNK3 Binding Affinity (Kd)
Target Compound DataIQ-3 Kd = 66 nM
Comparator Or BaselineIQ-1 Kd = 100 nM
Quantified Difference34% improvement in JNK3 binding affinity.
ConditionsRecombinant JNK3 competitive binding assay

The tighter active-site binding allows for lower effective dosing, reducing the required DMSO concentration and minimizing solvent-induced cytotoxicity in sensitive primary cell workflows.

Elimination of TRK-A Off-Target Interference

Many JNK inhibitors, including structurally related tryptanthrin derivatives, exhibit confounding off-target activity against tropomyosin-related kinase A (TRK-A). IQ-3 completely lacks binding affinity for TRK-A, ensuring high specificity for JNK pathways [1].

Evidence DimensionTRK-A Binding Affinity
Target Compound DataIQ-3 shows no binding to TRK-A
Comparator Or BaselineTryptanthrin-6-oxime shows high affinity for TRK-A
Quantified DifferenceComplete elimination of TRK-A cross-reactivity.
Conditions97-kinase KINOMEscan competitive binding panel at 10 μM

Prevents confounding interference with nerve growth factor (NGF) signaling, which is critical when modeling neurodegenerative diseases.

Reproducible Cytokine Suppression in Standardized Monocytic Assays

Beyond cell-free affinity, IQ-3 translates its JNK3 inhibition into highly reproducible functional suppression of inflammatory signaling in live cells. It effectively blocks LPS-induced NF-κB/AP-1 transcriptional activity and downstream cytokine release in standard human monocytic models, providing a reliable baseline for lot-to-lot assay consistency[1].

Evidence DimensionInhibition of LPS-induced NF-κB/AP-1 activity
Target Compound DataIQ-3 IC50 = 1.4 μM
Comparator Or BaselineUninhibited LPS-stimulated baseline (100% activation)
Quantified DifferenceDose-dependent reduction to basal levels with an IC50 of 1.4 μM.
ConditionsTHP1-Blue monocytic cells stimulated with LPS

Validates that the biochemical JNK selectivity translates into robust, quantifiable suppression of inflammatory signaling, ensuring reproducible performance in mainstream industrial in vitro models.

Neurodegenerative Disease and Ischemic Stroke Modeling

Because JNK3 is predominantly expressed in the CNS and is a key driver of neuronal apoptosis, IQ-3 is the preferred inhibitor for in vitro and in vivo models of Alzheimer's, Parkinson's, and ischemic stroke. Its lack of TRK-A interference ensures that neurotrophic survival signals remain unconfounded during testing [1].

Targeted Anti-Inflammatory Drug Discovery Screening

IQ-3 serves as a highly reliable benchmark compound in screening assays evaluating novel indenoquinoxaline derivatives or other small molecules. Its well-characterized IC50 (1.4 μM) for suppressing LPS-induced NF-κB/AP-1 activity in THP1-Blue cells provides a strict quantitative baseline for hit-to-lead optimization .

High-Fidelity Kinase Selectivity Profiling

In broad kinase screening panels, IQ-3 is utilized as a positive control for JNK3-specific binding. Its distinct selectivity profile (Kd = 66 nM for JNK3 vs. >240 nM for JNK1/2) allows researchers to differentiate JNK3-mediated responses from pan-JNK or off-target MAPK pathway inhibition, a critical requirement for validating new kinase-targeted therapeutics[2].

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Exact Mass

341.08004122 g/mol

Monoisotopic Mass

341.08004122 g/mol

Heavy Atom Count

26

Dates

Last modified: 07-22-2023

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